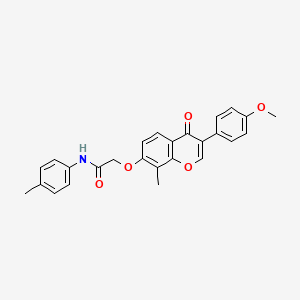

![molecular formula C21H15N3O3S B2989022 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 329079-89-2](/img/structure/B2989022.png)

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” is a chemical compound with the molecular formula C21H15N3O3S . It is a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often starts from anthranilic acid derivatives . For example, 3-phenylquinazoline-2,4(1H,3H)-dithione can be used as a starting point to synthesize new derivatives of 3H-quinazolin-4-ones . The structures of the new compounds are inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .Chemical Reactions Analysis

Quinazolinone derivatives are known for their reactivity. The 2-methyl group, 3-amino group, and other functional groups present in the molecule can undergo various chemical reactions . These include electrophilic substitution, oxidation, reduction, and reactions with metal ions, among others .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Method Development for Quinazolinone Synthesis :

- A study by Ly et al. (2021) developed a metal-free method for synthesizing quinazolinones, demonstrating the use of 2-nitrobenzyl alcohols in the synthesis process. This method is notable for tolerating a variety of functionalities, offering a pathway for creating complex quinazolinone structures under mild conditions (Ly et al., 2021).

- Sulfur-Mediated Synthesis Techniques :

- Research by Nguyen et al. (2020) reported a new method of synthesizing substituted quinazolines, highlighting the use of elemental sulfur in the synthesis process. This method is significant for its compatibility with various functional groups and its potential in preparing complex quinazoline derivatives (Nguyen et al., 2020).

Biological Applications

Antimicrobial Studies :

- Poojari et al. (2017) synthesized new quinazolinone derivatives with antimicrobial properties. These derivatives were tested against various bacterial and fungal strains, showing significant activity against certain pathogens (Poojari et al., 2017).

Antitumor Activity :

- Al-Obaid et al. (2009) investigated new 2-thieno-4(3H)-quinazolinone derivatives, evaluating them as antitumor agents. The study highlighted certain compounds as potential templates for developing potent antitumor agents (Al-Obaid et al., 2009).

Antimycobacterial Agents :

- Jian et al. (2020) focused on 2-thio-substituted quinazolinone derivatives as potent antitubercular agents. This research is significant for understanding the reductive activation mechanism key to antimycobacterial activity (Jian et al., 2020).

Zukünftige Richtungen

The future directions for research on “2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the development of new quinazolinone derivatives with improved properties could be a promising area of research .

Wirkmechanismus

Target of Action

The primary targets of the compound 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a quinazolinone moiety, which is a common structural component in many biologically active compounds . The nitrobenzyl group attached to the sulfur atom could potentially undergo reactions at the benzylic position . More detailed studies are required to elucidate the exact interactions of this compound with its targets.

Biochemical Pathways

Quinazolinone derivatives have been reported to have a broad spectrum of pharmacological and biological activities , suggesting that they may interact with multiple biochemical pathways

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNSFKAFDNIENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)

![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2988944.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)

![Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2988951.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)